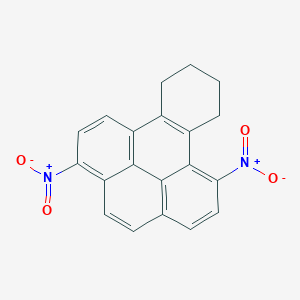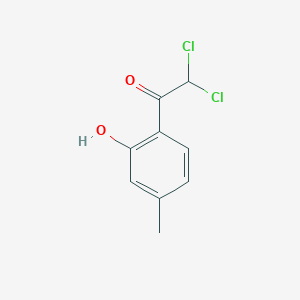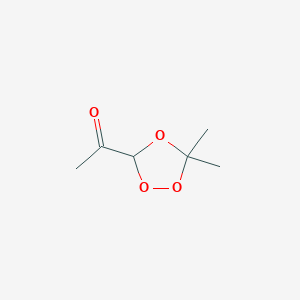
1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone, also known as DMT, is a cyclic organic compound that has gained a lot of attention in the scientific community due to its unique properties. DMT is a white, crystalline powder that is soluble in water and other organic solvents. In
Mechanism Of Action
1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone acts as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the compound. 1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone also activates other serotonin receptors, including 5-HT1A and 5-HT2C, which may contribute to its physiological effects.
Biochemical And Physiological Effects
1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone has been shown to cause profound changes in perception, mood, and thought processes. These effects are thought to be due to the activation of the 5-HT2A receptor in the brain. 1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and altered breathing patterns.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone in lab experiments is its potency and rapid onset of action. This makes it an ideal compound for studying the effects of psychedelics on the brain. However, 1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone is a controlled substance and requires special permits and licenses to handle and use in research studies.
Future Directions
There are many potential future directions for research involving 1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone. One area of interest is the potential therapeutic uses of the compound, particularly in the treatment of addiction, depression, and anxiety. Another area of interest is the study of the long-term effects of 1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone use on the brain and the potential risks associated with its use. Additionally, research is needed to better understand the mechanisms of action of 1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone and how it interacts with other neurotransmitter systems in the brain.
Synthesis Methods
1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone can be synthesized using various methods, including the reaction of ethyl acetoacetate with paraformaldehyde in the presence of a base catalyst. Another method involves the reaction of ethyl acetoacetate with formaldehyde and hydrogen peroxide in the presence of a catalyst. These methods are relatively simple and cost-effective and have been used to produce 1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone in large quantities for research purposes.
Scientific Research Applications
1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone has been used in various scientific research studies due to its unique properties. One of the most notable applications of 1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone is in the field of neuroscience, where it has been used to study the effects of psychedelics on the brain. 1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone has also been used in studies related to addiction, depression, and anxiety.
properties
CAS RN |
118685-85-1 |
|---|---|
Product Name |
1-(5,5-Dimethyl-1,2,4-trioxolan-3-yl)ethanone |
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
1-(5,5-dimethyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C6H10O4/c1-4(7)5-8-6(2,3)10-9-5/h5H,1-3H3 |
InChI Key |
FWHFKRKDBDXPLE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1OC(OO1)(C)C |
Canonical SMILES |
CC(=O)C1OC(OO1)(C)C |
synonyms |
Ethanone, 1-(5,5-dimethyl-1,2,4-trioxolan-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)
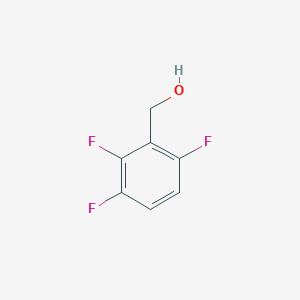
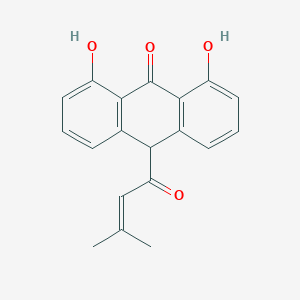
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
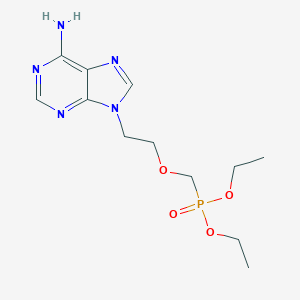
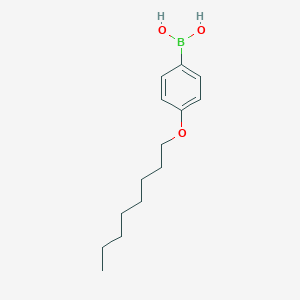
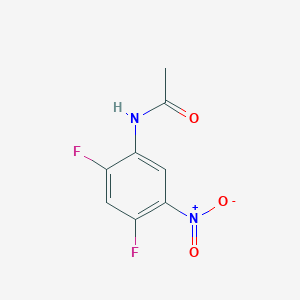
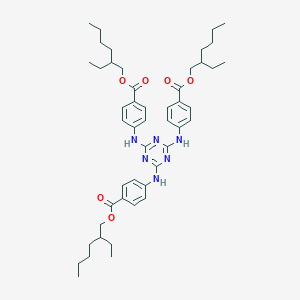
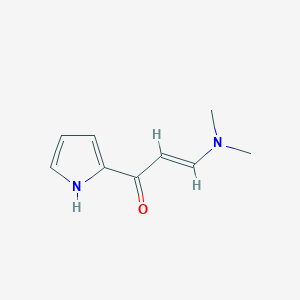
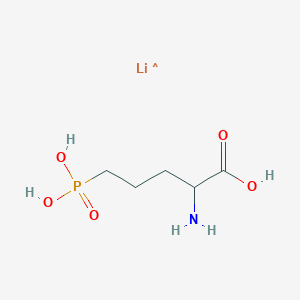
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
